2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” is a complex organic compound that features a fluorophenyl group and a pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” likely involves multiple steps, including the formation of the fluorophenyl group and the construction of the pentacyclic core. Common synthetic routes may include:
Aromatic substitution reactions: to introduce the fluorine atom.
Cyclization reactions: to form the pentacyclic structure.
Esterification reactions: to attach the acetate group.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are typically used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for “2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chlorophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
- [2-(4-Bromophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Uniqueness
The presence of the fluorine atom in “2-(4-Fluorophenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)” may impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C28H20FNO5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate |
InChI |
InChI=1S/C28H20FNO5/c29-16-11-9-15(10-12-16)21(31)14-35-22(32)13-30-27(33)25-23-17-5-1-2-6-18(17)24(26(25)28(30)34)20-8-4-3-7-19(20)23/h1-12,23-26H,13-14H2 |
InChI Key |
AHJAQMCKRMJIIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OCC(=O)C6=CC=C(C=C6)F |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC(=O)OCC(=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.